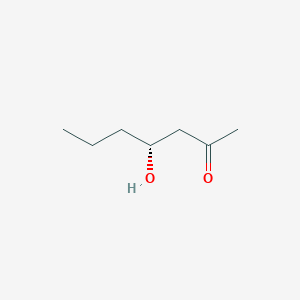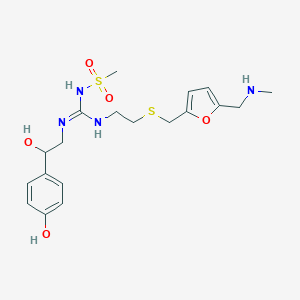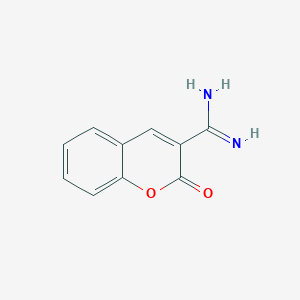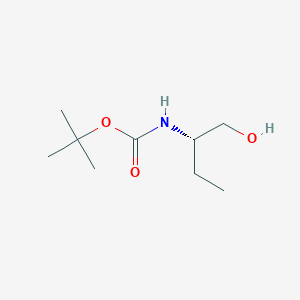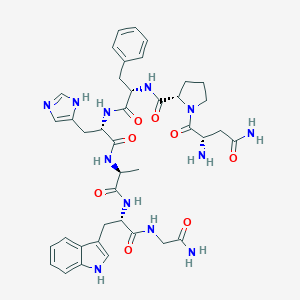
Leucokinin 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucokinin 2 is a neuropeptide that is found in insects. It is a member of the tachykinin family of peptides, which are known for their role in modulating neuronal activity. Leucokinin 2 is synthesized in the central nervous system of insects and has been shown to have a variety of physiological effects.
Mécanisme D'action
Leucokinin 2 exerts its effects by binding to specific receptors on the surface of target cells. These receptors are members of the G protein-coupled receptor family, which are known for their role in signal transduction. Once bound to its receptor, Leucokinin 2 activates a signaling cascade that ultimately leads to changes in cellular activity.
Biochemical and Physiological Effects:
Leucokinin 2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to stimulate the release of digestive enzymes in the midgut of insects, which is important for the breakdown of food. In addition, Leucokinin 2 has been shown to modulate water balance in insects, which is important for maintaining osmotic balance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying Leucokinin 2 is that it is relatively easy to synthesize using solid-phase peptide synthesis. In addition, it has been shown to have a variety of physiological effects, which makes it a useful tool for studying the nervous system of insects. One limitation of studying Leucokinin 2 is that it is specific to insects, which limits its applicability to other organisms.
Orientations Futures
There are several future directions for research on Leucokinin 2. One area of interest is the role of Leucokinin 2 in modulating the activity of sensory neurons. Another area of interest is the potential for Leucokinin 2 to be used as a tool for controlling insect populations, either through the development of insecticides or through the manipulation of feeding behavior. Finally, there is interest in understanding the evolutionary history of Leucokinin 2 and its role in the diversification of insect species.
Méthodes De Synthèse
The synthesis of Leucokinin 2 can be achieved through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Leucokinin 2 has been studied extensively in insects, where it has been shown to play a role in a variety of physiological processes, including feeding behavior, water balance, and reproduction. In addition, Leucokinin 2 has been shown to modulate the activity of sensory neurons, which are involved in the perception of environmental cues.
Propriétés
Numéro CAS |
157623-03-5 |
|---|---|
Nom du produit |
Leucokinin 2 |
Formule moléculaire |
C40H50N12O8 |
Poids moléculaire |
826.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |
Clé InChI |
UNIMMWBGHPQJGU-ZGTZUYPNSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Séquence |
NPFHAWG |
Synonymes |
leucokinin 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

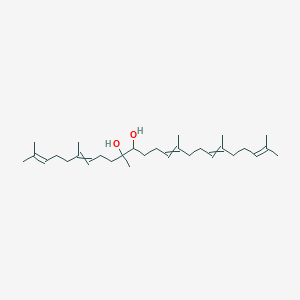



![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

